molecular formula C9H8Cl2N2O B1436415 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2060034-33-3

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Cat. No.: B1436415
CAS No.: 2060034-33-3
M. Wt: 231.08 g/mol
InChI Key: BWTKPHOADRDHAK-UHFFFAOYSA-N
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Description

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is an organic compound with the molecular formula C9H7ClN2O·HCl. It is a crystalline solid that is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound features a pyridine ring fused with an oxazole ring, with a chloromethyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride typically involves the reaction of 2-chloromethylpyridine with oxazole derivatives under controlled conditions. One common method includes the use of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve the chlorination of 2-methylpyridine followed by cyclization with oxazole derivatives. The reaction is often carried out under an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine and oxazole rings may also interact with various receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

  • 2-Chloromethylpyridine hydrochloride
  • 3-Chloromethylpyridine hydrochloride
  • 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

Comparison: 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride is unique due to the presence of both pyridine and oxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-2-pyridin-2-yl-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKPHOADRDHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
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2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride
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2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

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